molecular formula C154H248N42O44S B12316748 beta-Endorphin (equine)

beta-Endorphin (equine)

Cat. No.: B12316748
M. Wt: 3423.9 g/mol
InChI Key: XWZZJSNGTXUROZ-UHFFFAOYSA-N
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Description

Beta-Endorphin (equine) is an endogenous opioid peptide that is produced in the pituitary gland of horses. It is a part of the larger family of endorphins, which are known for their role in pain relief, stress reduction, and immune system regulation. Beta-Endorphin is particularly notable for its high receptor-binding activity and analgesic potency, making it a significant compound in both veterinary and medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Endorphin can be synthesized using the solid-phase method, a common technique in peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of beta-Endorphin involves the extraction of the peptide from the pituitary glands of horses. The isolated hormone is then purified and characterized to ensure its structural integrity and biological activity. This method is labor-intensive and requires precise control of extraction and purification conditions to maintain the peptide’s efficacy .

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to study its structure-activity relationships and to develop analogs with improved properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various beta-Endorphin analogs with altered receptor-binding affinities and biological activities. These analogs are crucial for understanding the peptide’s mechanism of action and for developing therapeutic applications .

Scientific Research Applications

Beta-Endorphin has a wide range of scientific research applications:

Mechanism of Action

Beta-Endorphin exerts its effects primarily by binding to mu-opioid receptors in the brain and peripheral tissues. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. The result is reduced neuronal excitability and pain perception. Additionally, beta-Endorphin modulates the release of neurotransmitters and hormones, contributing to its analgesic and stress-relieving effects .

Comparison with Similar Compounds

Beta-Endorphin is part of a larger family of endogenous opioid peptides, including alpha-Endorphin and gamma-Endorphin. Compared to these peptides, beta-Endorphin has a higher receptor-binding affinity and greater analgesic potency. Other similar compounds include enkephalins and dynorphins, which also interact with opioid receptors but differ in their receptor selectivity and distribution in the body .

List of Similar Compounds

  • Alpha-Endorphin
  • Gamma-Endorphin
  • Enkephalins
  • Dynorphins

Beta-Endorphin’s unique structure and high potency make it a valuable compound for both research and therapeutic applications .

Properties

Molecular Formula

C154H248N42O44S

Molecular Weight

3423.9 g/mol

IUPAC Name

5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C154H248N42O44S/c1-16-82(9)123(150(235)181-98(43-28-33-60-159)133(218)185-108(69-116(163)205)138(223)170-84(11)127(212)182-107(68-91-71-165-78-169-91)143(228)177-95(40-25-30-57-156)131(216)174-94(39-24-29-56-155)130(215)168-74-120(209)172-102(154(239)240)50-53-115(162)204)193-151(236)124(83(10)17-2)192-128(213)85(12)171-139(224)109(70-117(164)206)184-132(217)96(41-26-31-58-157)176-142(227)106(67-89-37-22-19-23-38-89)183-140(225)103(63-79(3)4)187-152(237)125(86(13)200)194-149(234)122(81(7)8)191-144(229)104(64-80(5)6)186-148(233)113-44-34-61-196(113)153(238)126(87(14)201)195-137(222)99(49-52-114(161)203)178-145(230)110(75-197)188-134(219)97(42-27-32-59-158)175-135(220)100(51-54-121(210)211)179-146(231)111(76-198)190-147(232)112(77-199)189-136(221)101(55-62-241-15)180-141(226)105(66-88-35-20-18-21-36-88)173-119(208)73-166-118(207)72-167-129(214)93(160)65-90-45-47-92(202)48-46-90/h18-23,35-38,45-48,71,78-87,93-113,122-126,197-202H,16-17,24-34,39-44,49-70,72-77,155-160H2,1-15H3,(H2,161,203)(H2,162,204)(H2,163,205)(H2,164,206)(H,165,169)(H,166,207)(H,167,214)(H,168,215)(H,170,223)(H,171,224)(H,172,209)(H,173,208)(H,174,216)(H,175,220)(H,176,227)(H,177,228)(H,178,230)(H,179,231)(H,180,226)(H,181,235)(H,182,212)(H,183,225)(H,184,217)(H,185,218)(H,186,233)(H,187,237)(H,188,219)(H,189,221)(H,190,232)(H,191,229)(H,192,213)(H,193,236)(H,194,234)(H,195,222)(H,210,211)(H,239,240)

InChI Key

XWZZJSNGTXUROZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

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